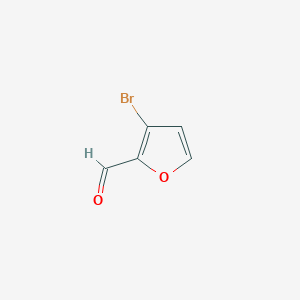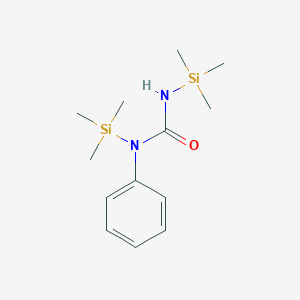
1-Phenyl-1,3-bis(trimethylsilyl)urea
Übersicht
Beschreibung
1-Phenyl-1,3-bis(trimethylsilyl)urea is an organosilicon compound with the molecular formula C13H24N2OSi2. It is characterized by the presence of two trimethylsilyl groups attached to a urea moiety, with a phenyl group bonded to the nitrogen atom. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Phenyl-1,3-bis(trimethylsilyl)urea can be synthesized through the reaction of urea with a disilazane, such as hexamethyldisilazane. The reaction typically involves mixing urea and the disilazane in an aliphatic nitrile solvent, such as acetonitrile. The mixture is heated to initiate the reaction, leading to the evolution of ammonia. The reaction is maintained at a specific temperature until the ammonia is completely liberated. The product is then recovered by filtration and dried under reduced pressure .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient mixing and heating systems ensures the complete reaction of urea and disilazane, with careful control of reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Phenyl-1,3-bis(trimethylsilyl)urea undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups under specific conditions.
Hydrolysis: The compound reacts with water, leading to the formation of silanols and urea derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as halides or alkoxides can be used to replace the trimethylsilyl groups.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the compound.
Major Products:
Substitution Reactions: The major products depend on the substituents introduced during the reaction.
Hydrolysis: The primary products are silanols and urea derivatives.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-1,3-bis(trimethylsilyl)urea has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Phenyl-1,3-bis(trimethylsilyl)urea involves the interaction of its trimethylsilyl groups with other molecules. These groups can act as protecting agents, temporarily shielding reactive sites during chemical reactions. The phenyl group enhances the compound’s stability and reactivity, allowing it to participate in various synthetic processes .
Vergleich Mit ähnlichen Verbindungen
1,3-Bis(trimethylsilyl)urea: This compound lacks the phenyl group but shares similar silylation properties.
Hexamethyldisilazane: Another silylating agent used in organic synthesis.
Uniqueness: 1-Phenyl-1,3-bis(trimethylsilyl)urea is unique due to the presence of the phenyl group, which imparts additional stability and reactivity compared to other silylating agents. This makes it particularly valuable in complex synthetic processes where both protection and reactivity are required .
Eigenschaften
IUPAC Name |
1-phenyl-1,3-bis(trimethylsilyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2OSi2/c1-17(2,3)14-13(16)15(18(4,5)6)12-10-8-7-9-11-12/h7-11H,1-6H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSSADGQCTDYPMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)NC(=O)N(C1=CC=CC=C1)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2OSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9061417 | |
| Record name | N,N'-Bis(trimethylsilyl)-N-phenylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9061417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1024-58-4 | |
| Record name | N-Phenyl-N,N′-bis(trimethylsilyl)urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1024-58-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Urea, N-phenyl-N,N'-bis(trimethylsilyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001024584 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea, N-phenyl-N,N'-bis(trimethylsilyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N'-Bis(trimethylsilyl)-N-phenylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9061417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenyl-1,3-bis(trimethylsilyl)urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.575 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Phenyl-1,3-bis(trimethylsilyl)urea | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZYK6WY5KY4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


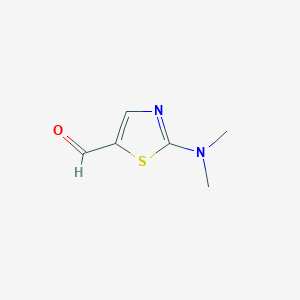







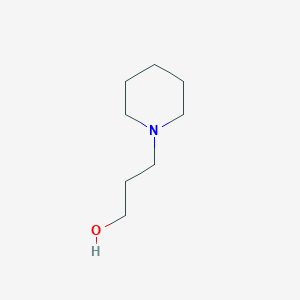
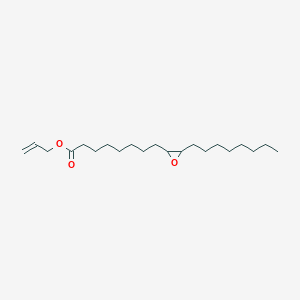


![9,10-Anthracenedione, 1,5-bis[(9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-](/img/structure/B86032.png)
